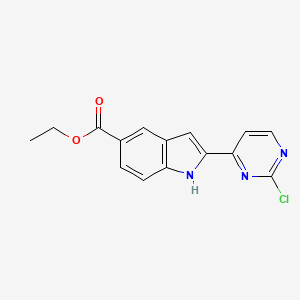

Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate

Descripción general

Descripción

Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds. It contains both pyrimidine and indole moieties, which are known for their significant biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate typically involves the reaction of 2-chloropyrimidine with an indole derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, 2,4-dichloropyrimidine can be reacted with an indole derivative in the presence of a palladium catalyst and a base in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of solvents, catalysts, and reaction conditions are optimized to ensure cost-effectiveness and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles.

Oxidation and reduction: The indole moiety can participate in oxidation and reduction reactions.

Coupling reactions: The compound can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.

Major Products Formed

The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of SARS-CoV-2 chymotrypsin-like protease (3CLpro), a critical enzyme for viral replication. The structure-activity relationship (SAR) studies indicate that modifications to the indole and pyrimidine components can significantly influence the antiviral efficacy. For instance, derivatives of this compound demonstrated promising inhibitory activity against the enzyme, with some showing IC50 values in the low micromolar range, indicating their potential as therapeutic agents against COVID-19 .

Anti-inflammatory Properties

Research has also explored the anti-inflammatory effects of pyrimidine derivatives similar to ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate. In vitro assays have shown that certain derivatives can effectively suppress COX-2 activity, a key player in inflammation pathways. Compounds with similar structural features exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting a potential application in treating inflammatory diseases .

Synthesis and Chemical Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its synthesis involves standard esterification processes, which can be tailored to produce various derivatives with enhanced biological activities. The ability to modify the pyrimidine and indole components allows chemists to explore a wide range of structural variations that could lead to novel therapeutic agents .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that substituents on the pyrimidine ring can dramatically affect both enzyme inhibition and antiviral potency. For example, introducing alkyl groups or varying the halogen substituents has been shown to modulate activity levels significantly . These insights are essential for guiding future drug design efforts.

Data Table: Summary of Biological Activities

| Activity | Target | IC50 Values | References |

|---|---|---|---|

| Antiviral | SARS-CoV-2 3CLpro | Low micromolar range | |

| Anti-inflammatory | COX-2 | Comparable to celecoxib | |

| Chemical Intermediate | Synthesis of derivatives | N/A |

Case Studies

Several case studies have documented the successful application of this compound in drug discovery:

- SARS-CoV-2 Inhibition : A study synthesized various derivatives based on this compound and tested them against SARS-CoV-2 protease. The most effective derivatives were identified through enzyme assays and showed significant promise for further development as antiviral agents .

- Anti-inflammatory Research : Another research effort focused on evaluating the anti-inflammatory properties of related compounds in animal models. The results indicated that specific modifications could enhance therapeutic effects while minimizing side effects, paving the way for new anti-inflammatory drugs .

Mecanismo De Acción

The mechanism of action of Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The indole moiety may also contribute to the compound’s biological activity by interacting with various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate can be compared with other similar compounds such as:

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: Another pyrimidine derivative with different biological activities.

N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: A compound with a similar pyrimidine moiety but different overall structure and properties.

The uniqueness of this compound lies in its combined pyrimidine and indole structures, which may confer distinct biological activities and potential therapeutic applications.

Actividad Biológica

Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and applications in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C15H12ClN3O2 |

| Molecular Weight | 287.72 g/mol |

| IUPAC Name | This compound |

| InChI Key | XHXCZVZHEROYPU-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Indole Core : The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Introduction of Chloropyrimidine Moiety : The chloropyrimidine group is introduced via nucleophilic substitution reactions.

- Esterification : The final step involves esterification of the indole carboxylic acid with ethanol in the presence of an acid catalyst.

This compound exhibits its biological effects primarily through:

- Covalent Bond Formation : The chloropyrimidine moiety can interact with nucleophilic sites in biological molecules, modulating enzyme or receptor activity.

- π-π Interactions : The indole core can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function.

Pharmacological Applications

- Anticancer Activity : Research indicates that this compound serves as a precursor for developing anticancer agents. It has been shown to inhibit the growth of various cancer cell lines by targeting specific pathways associated with cell proliferation and survival .

- Antiviral Properties : this compound has been explored for its potential in antiviral drug development, particularly against viral infections that exploit similar cellular mechanisms .

- Enzyme Inhibition : Studies have demonstrated that this compound acts as an inhibitor for several enzymes involved in critical metabolic pathways, which can be leveraged for therapeutic purposes .

Study on Antitumor Activity

A notable study evaluated the antiproliferative effects of this compound on A431 human epidermoid carcinoma cells. The compound exhibited a potent inhibitory effect on cell growth with a half-maximal inhibitory concentration (IC50) of 6.8 μM, demonstrating its potential as an anticancer agent .

Mechanistic Insights

In another investigation, the compound's mechanism was elucidated through molecular docking studies, revealing that it binds effectively to the epidermal growth factor receptor (EGFR), a common target in cancer therapy. This binding was associated with reduced phosphorylation of EGFR and subsequent downstream signaling pathways involved in tumor growth .

Propiedades

IUPAC Name |

ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2/c1-2-21-14(20)9-3-4-11-10(7-9)8-13(18-11)12-5-6-17-15(16)19-12/h3-8,18H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXCZVZHEROYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C3=NC(=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.